molecular formula C27H24N2O B10972609 (3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

Cat. No.: B10972609
M. Wt: 392.5 g/mol
InChI Key: MPHJIYZBLLCYGC-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the isoquinoline ring can be constructed via a Pictet-Spengler reaction, which involves the condensation of the aldehyde with an amine followed by cyclization.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized from 2-aminobenzophenone through a Friedländer synthesis, which involves the condensation with a ketone followed by cyclization.

    Coupling Reaction: The final step involves coupling the isoquinoline and quinoline moieties through a methanone bridge. This can be achieved using a Friedel-Crafts acylation reaction, where the isoquinoline is acylated with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction processes.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and isoquinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive isoquinolines and quinolines. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. Isoquinoline and quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable and complex organic structures.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.

    2,5-Dimethylphenylquinoline: A derivative with similar structural features but lacking the isoquinoline moiety.

Uniqueness

(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone is unique due to its combination of isoquinoline and quinoline moieties linked by a methanone bridge. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

Molecular Formula

C27H24N2O

Molecular Weight

392.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24N2O/c1-18-11-12-19(2)23(15-18)26-16-24(22-9-5-6-10-25(22)28-26)27(30)29-14-13-20-7-3-4-8-21(20)17-29/h3-12,15-16H,13-14,17H2,1-2H3

InChI Key

MPHJIYZBLLCYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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